Fenpiverinium D3 (bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenpiverinium D3 (bromide) is synthesized by introducing deuterium atoms into the fenpiverinium bromide molecule. The synthesis involves the reaction of fenpiverinium bromide with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of fenpiverinium D3 (bromide) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Fenpiverinium D3 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of fenpiverinium .
Scientific Research Applications
Fenpiverinium D3 (bromide) has several scientific research applications, including:
Mechanism of Action
Fenpiverinium D3 (bromide) exerts its effects by blocking the action of acetylcholine on muscarinic receptors in smooth muscle tissues. This leads to a reduction in muscle spasms and relaxation of smooth muscles . The molecular targets include muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Fenpiverinium Bromide: The non-deuterated form of fenpiverinium D3 (bromide) with similar anticholinergic and antispasmodic properties.
Pitofenone Hydrochloride: Another antispasmodic agent often used in combination with fenpiverinium.
Metamizole Sodium: A non-steroidal anti-inflammatory drug that is sometimes combined with fenpiverinium for enhanced therapeutic effects.
Uniqueness
Fenpiverinium D3 (bromide) is unique due to its deuterium labeling, which allows for more precise studies in metabolic research and NMR spectroscopy. The presence of deuterium atoms provides distinct advantages in tracing and analyzing the compound’s behavior in various chemical and biological systems.
Properties
Molecular Formula |
C22H29BrN2O |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2,2-diphenyl-4-[1-(trideuteriomethyl)piperidin-1-ium-1-yl]butanamide;bromide |
InChI |
InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H/i1D3; |
InChI Key |
PMAHPMMCPXYARU-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.